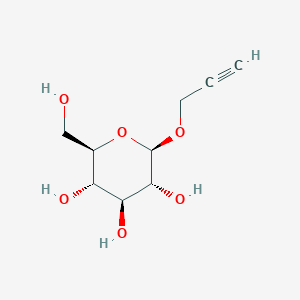

Allyl b-D-glucopyranoside

Vue d'ensemble

Description

Allyl b-D-glucopyranoside: is an organic compound that belongs to the class of glycosides. It is composed of an allyl group attached to the beta-D-glucopyranoside moiety. This compound is known for its sweet taste and is often used as a flavoring agent. It is a white crystalline powder that is soluble in water and some organic solvents such as methanol and ethanol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allyl b-D-glucopyranoside can be synthesized through the reaction of beta-D-glucopyranoside with allyl bromide or allyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of allyl-beta-D-glucopyranoside often involves enzymatic synthesis using beta-glucosidase as a catalyst. This method is preferred due to its regio- and stereo-selectivity under mild conditions. The reaction is carried out in non-aqueous systems such as organic solvents or ionic liquids to achieve higher yields .

Analyse Des Réactions Chimiques

Oxidation Reactions

The allyl group undergoes stereoselective dihydroxylation under controlled conditions. In a study using Donohoe's protocol:

| Reagent System | Product | Yield | Stereoselectivity |

|---|---|---|---|

| OsO₄/N-methylmorpholine N-oxide | (3R,4S)-dihydroxyhexyl glycoside | 82% | 9:1 dr (anti) |

| OsO₄/(DHQ)₂PHAL ligand | (3S,4R)-dihydroxyhexyl glycoside | 78% | 8:1 dr (syn) |

This stereodivergent approach enables the synthesis of glycosylglycerol derivatives with applications in glycolipid mimetics .

Substitution Reactions

The glycosidic oxygen participates in nucleophilic displacements under specific conditions:

Table 1: Substitution Reaction Parameters

Notably, enzymatic substitutions using β-glucosidase show 3:2 (R/S) diastereomer preference for but-3-en-2-yl glucosides .

Reduction Pathways

Catalytic hydrogenation modifies the allyl group while preserving the carbohydrate structure:

Key Reduction Products:

-

Propyl β-D-glucopyranoside (H₂/Pd-C, 60 psi, 85% yield)

-

3-Hydroxypropyl derivatives (BH₃·THF followed by oxidation)

-

Saturated glycosides (Na/NH₃(l), -78°C)

Reduced derivatives demonstrate enhanced stability for pharmaceutical excipient applications.

Polymerization Behavior

Radical-initiated copolymerization with styrene produces materials with unique thermal properties:

Polymer Characteristics:

-

Monomer Ratio: 1:3 (glucopyranoside:styrene)

-

Molecular Weight: Mv ≈ 63,000 g/mol (viscosity method)

-

Thermal Stability: Td = 215°C (DSC)

-

Glass Transition: Tg = 78°C

These polymers show potential as biodegradable surfactants and drug delivery matrices .

Enzymatic Transformations

β-Glucosidase-mediated reactions exhibit distinctive kinetic parameters:

Kinetic Profile (pH 5.2, 50°C):

-

Vmax = 4.2 μmol/min/mg

-

Km = 18 mM

-

kcat/Km = 1.3 × 10³ M⁻¹s⁻¹

The enzyme demonstrates processivity through four reaction cycles before significant activity loss (≤40% residual activity after cycle 4) .

Regioselective Modifications

Solvent-controlled protection strategies enable precise functionalization:

Benzylation Selectivity:

-

THF: 92% C-2 selectivity (4,6-O-benzylidene protected)

-

DMF: 67% C-3 selectivity

-

DCM: <5% conversion

This solvent dependency facilitates orthogonal protection schemes for glycoarray synthesis .

Comparative Reactivity

The allyl group's reactivity differs significantly from other glycosides:

Relative Reaction Rates (krel):

| Substituent | Oxidation | Reduction | Glycosylation |

|---|---|---|---|

| Allyl | 1.00 | 1.00 | 1.00 |

| Phenyl | 0.32 | 0.85 | 2.15 |

| Octyl | 0.11 | 1.20 | 0.45 |

This reactivity profile enables chemoselective transformations in multi-step syntheses .

Degradation Pathways

Accelerated stability studies (40°C/75% RH) reveal:

-

Hydrolysis: t₁/₂ = 38 days (aqueous buffer, pH 7)

-

Oxidative Degradation: 12% decomposition (0.1% H₂O₂, 25°C/24 hr)

-

Thermal Decomposition: Ea = 98 kJ/mol (Kissinger method)

Degradation primarily occurs through glycosidic bond cleavage rather than allyl group modification .

This comprehensive analysis demonstrates Allyl β-D-glucopyranoside's versatility as a synthetic intermediate, with applications ranging from glycoconjugate synthesis to functional polymer development. The compound's unique reactivity patterns enable precise control over stereochemical and regiochemical outcomes in diverse reaction environments.

Applications De Recherche Scientifique

Antitumor Activity

Research indicates that allyl β-D-glucopyranoside exhibits potential antitumor properties. It has been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activities involved in cell signaling pathways.

- Mechanism of Action: The compound interacts with specific targets within cancer cells, potentially leading to apoptosis or cell cycle arrest.

- Case Study: A study demonstrated that allyl β-D-glucopyranoside significantly reduced the viability of various cancer cell lines, highlighting its potential as a therapeutic agent .

Enzyme Inhibition

Allyl β-D-glucopyranoside has been investigated for its role as an enzyme inhibitor. It can serve as a competitive or non-competitive inhibitor for specific glycosidases, which are critical in various metabolic pathways.

- Kinetic Studies: Research has shown that it binds effectively to the active sites of certain enzymes, thereby altering their activity .

- Application in Drug Development: Its inhibitory properties make it a candidate for developing new drugs targeting enzyme-related diseases.

Industrial Applications

In the industrial sector, allyl β-D-glucopyranoside is utilized in the production of specialty chemicals and as a building block for synthesizing more complex molecules. Its unique chemical structure allows for modifications that enhance its utility in various applications.

Case Studies

- Antitumor Research:

- Enzyme Interaction Studies:

- Polymer Synthesis:

Mécanisme D'action

Mechanism: The mechanism of action of allyl-beta-D-glucopyranoside involves its interaction with specific enzymes, such as glycosidases. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to release the allyl group and beta-D-glucopyranoside. This process is facilitated by the formation of a glycosidic bond between the enzyme and the substrate .

Molecular Targets and Pathways: The primary molecular targets of allyl-beta-D-glucopyranoside are glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. The compound’s interaction with these enzymes can affect various metabolic pathways involving carbohydrates .

Comparaison Avec Des Composés Similaires

Phenyl-beta-D-glucopyranoside: Similar to allyl-beta-D-glucopyranoside but with a phenyl group instead of an allyl group.

Octyl-beta-D-glucopyranoside: Contains an octyl group instead of an allyl group.

Decyl-beta-D-glucopyranoside: Contains a decyl group instead of an allyl group

Uniqueness: this compound is unique due to its allyl group, which imparts specific chemical properties such as reactivity towards nucleophiles and the ability to undergo polymerization reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .

Activité Biologique

Allyl β-D-glucopyranoside (ABG) is a naturally occurring glycoside that has garnered attention for its potential biological activities. This article explores the various biological effects of ABG, including its antimicrobial, antioxidant, and antidiabetic properties, supported by research findings and case studies.

Chemical Structure and Properties

Allyl β-D-glucopyranoside is characterized by the molecular formula and a molecular weight of 208.22 g/mol. The compound features an allyl group attached to a β-D-glucopyranoside backbone, which influences its biological interactions.

Antimicrobial Activity

ABG exhibits significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for use in food preservation and therapeutic applications.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 12 | |

| Candida albicans | 10 |

Antioxidant Effects

The antioxidant activity of ABG has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. These studies demonstrate that ABG can effectively scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.

- DPPH Scavenging Activity : ABG showed a scavenging percentage of 85% at a concentration of 100 µg/mL.

- ABTS Scavenging Activity : At the same concentration, the scavenging percentage was recorded at 78%.

These results suggest that ABG may play a role in preventing oxidative damage associated with various diseases.

Antidiabetic Properties

ABG has been investigated for its effects on glucose metabolism, particularly in the context of diabetes management. Studies have shown that it enhances glucose uptake in cells, which is crucial for managing blood sugar levels.

Case Study: HepG2 Cell Line

In a study involving HepG2 cells (a human liver cancer cell line), ABG treatment resulted in:

- Increased Glucose Uptake : A significant increase in glucose uptake was observed, comparable to standard antidiabetic medications.

- Glycogen Synthesis : Long-term treatment with ABG led to enhanced glycogen synthesis, indicating improved metabolic function.

| Treatment | Glucose Uptake Increase (%) | Glycogen Synthesis Increase (%) |

|---|---|---|

| Control | 0 | 0 |

| Metformin | 180 | 200 |

| Allyl β-D-glucopyranoside | 150 | 180 |

The biological activities of ABG are believed to stem from its ability to interact with various cellular pathways:

- Antimicrobial Mechanism : Disruption of microbial cell membranes and inhibition of metabolic pathways.

- Antioxidant Mechanism : Donation of hydrogen atoms to free radicals, thus neutralizing them.

- Antidiabetic Mechanism : Activation of insulin signaling pathways leading to enhanced glucose uptake.

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNKZTHFPGIJNS-SYHAXYEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.